molecular formula C6H10O2 B159676 1,5-Hexadiene diepoxide CAS No. 1888-89-7

1,5-Hexadiene diepoxide

Cat. No. B159676
CAS RN: 1888-89-7
M. Wt: 114.14 g/mol
InChI Key: HTJFSXYVAKSPNF-UHFFFAOYSA-N
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Description

1,5-Hexadiene diepoxide, also known as 1,2:5,6-Diepoxyhexane, is a clear colorless liquid . It has a molecular weight of 114.14 and its IUPAC name is 1,2-di (oxiran-2-yl)ethane . It is used as an intermediate in the preparation of the C13-22 fragment of amphidinolide T2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide .


Molecular Structure Analysis

The molecular formula of 1,5-Hexadiene diepoxide is C6H10O2 . The InChI code is 1S/C6H10O2/c1 (5-3-7-5)2-6-4-8-6/h5-6H,1-4H2 .


Chemical Reactions Analysis

1,5-Hexadiene diepoxide is used in the preparation of the C13-22 fragment of amphidinolide T2 via nickel-catalyzed reductive coupling of alkyne and terminal epoxide .


Physical And Chemical Properties Analysis

1,5-Hexadiene diepoxide is a clear colorless liquid . It has a boiling point of 188°C and a flash point of 63°C . The specific gravity is 1.03 (20/20) and the refractive index is 1.44 .

Scientific Research Applications

Catalytic Oxidation and Dimerization

1,5-Hexadiene diepoxide is used in catalytic processes such as the oxidative dimerization of propylene to hexadiene, primarily over thallium oxides (Trimm & Doerr, 1971). Similarly, dehydrodimerization of propylene using bismuth oxide as an oxidant leads to the production of 1,5-hexadiene (Swift, Bozik, & Ondrey, 1971).

Copolymerization

The compound is also important in the copolymerization of ethylene and 1,5-hexadiene under high pressure, catalyzed by zirconocene, which leads to the production of polymers with varied molecular weights and structures (Bergemann, Cropp, & Luft, 1997).

Chemical Reactions and Rearrangements

1,5-Hexadiene undergoes chemical reactions like the Cope rearrangement and 1,3-allylic rearrangements in the gas phase, leading to the formation of various cyclic compounds (Wolkoff & Holmes, 1982).

Adsorption Studies

Research on the adsorption of 1,5-hexadiene on aerosil (colloidal silica) shows that it is less strongly adsorbed than n-hexane and 1-hexene, which is attributed to the delocalization of its π-bonds reducing interaction energy with the surface (Alzamora, 1984).

Pyrolysis and Oxidation Studies

Studies on the pyrolysis and oxidation of 1,5-hexadiene highlight its role in forming resonantly stabilized radicals important for the formation of aromatics, as well as the effect of conditions like temperature on product distribution (Vermeire et al., 2017).

Hydrogenation and Polymerization

Selective reduction of 1,5-hexadiene to monoenes via hydrogen transfer reactions demonstrates its versatility in chemical transformations (Kašpar, Spogliarich, & Graziani, 1985). Additionally, its use in acyclic diene metathesis polymerization showcases its application in creating specific polymer structures (Wagener, Boncella, & Nel, 1991).

Photochemical Studies

Investigations into the photochemistry of 1,5-hexadiene derivatives like hexadien-3-ones reveal insights into wavelength-dependent selectivity in photochemical reactions (Dauben, Cogen, Ganzer, & Behar, 1991).

Membrane Transport and Catalysis

Studies show that 1,5-hexadiene can be involved in facilitated transport processes through Ag+-exchanged Nafion films, demonstrating its role in selective membrane permeability (Rábago, Bryant, Koval, & Noble, 1996). Furthermore, the compound plays a role in the selective hydrogenation of dienes on palladium catalysts, highlighting its utility in catalysis (Sales, Mendes, & Bozon-Verduraz, 2000).

Safety And Hazards

1,5-Hexadiene diepoxide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

properties

IUPAC Name

2-[2-(oxiran-2-yl)ethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJFSXYVAKSPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940391
Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Hexadiene diepoxide

CAS RN

1888-89-7
Record name 1,2:5,6-Diepoxyhexane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5,6-Diepoxyhexane
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Record name 1,5-Hexadiene diepoxide
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Record name 1,2:5,6-Dianhydro-3,4-dideoxyhexitol
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Record name 1,2:5,6-diepoxyhexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
BJ Jung, H Jang, GY Lee, J Kim, Z Song, JC Pyun… - Biochip Journal, 2022 - Springer
Parylene microfluidic systems have been utilized for applications requiring properties such as high chemical resistance, high internal pressure, high mechanical strength, and small heat …
Number of citations: 8 link.springer.com
X Cao, J Li, A Zhu, F Su, W Yao, F Xue… - Organic Chemistry …, 2020 - pubs.rsc.org
A series of asymmetrical β-diketiminate ligand stabilized magnesium(I) complexes have been successfully synthesized and structurally characterized via single crystal X-ray diffraction. …
Number of citations: 16 pubs.rsc.org
S Mommer, J Kurniadi, H Keul… - Journal of Applied …, 2020 - Wiley Online Library
The effect of formaldehyde‐free curing on standard cotton cellulose fabrics in anhydrous media is studied. Different crosslinkers are applied via (1) a pad‐cure‐dry process (solid/liquid) …
Number of citations: 1 onlinelibrary.wiley.com
Q Xu, C Yu, L Jiang, Y Wang, F Liu, W Jiang… - Small …, 2023 - Wiley Online Library
Hierarchical self‐assembly of synthetic polymers in solution represents one of the sophisticated strategies to replicate the natural superstructures which lay the basis for their superb …
Number of citations: 3 onlinelibrary.wiley.com
W Huang, G Yang, Q Xu, M Zhan, L Yao… - Macromolecular …, 2023 - Wiley Online Library
Developing proper wound management via wound dressings represents a global challenge. Ideal wound dressings shall encompass multiple integrated functionalities for variable, …
Number of citations: 3 onlinelibrary.wiley.com
AW Kyri - 2017 - core.ac.uk
To overcome problems observed for carbenes, due to their high reactivity and therefore often low selectivity, several carbene transfer reagents were developed and subsequently used …
Number of citations: 1 core.ac.uk
P De March, M Figueredo, J Font, J Raya… - The Journal of …, 2003 - ACS Publications
Starting from d-mannitol, we have prepared several C 2 -symmetric ethanotethered bis(α,β-butenolides) and studied their [2+2] photocycloaddition reaction with ethylene. The protective …
Number of citations: 55 pubs.acs.org
SH Lee - 2003 - search.proquest.com
Mitomycin C (1), a representative example of a series of compounds termed the mitomycins, has found wide use in cancer chemotherapy. Extensive efforts to prepare new mitomycins …
Number of citations: 4 search.proquest.com
OV Salomatina, OI Yarovaya, VA Barkhash - Russian Journal of Organic …, 2005 - Springer
The objective of the review is analysis of reactions occurring in epoxy compounds with additional oxygen-containing group (carbonyl, epoxy ring or alcohol group) attached to its …
Number of citations: 8 link.springer.com
JLF Bala - 2009 - search.proquest.com
Bisphosphonates are structural analogues of pyrophosphate with increased hydrolytic stability. The PCP backbone of BPs gives rise to two additional side chains, which can be “tuned” …
Number of citations: 0 search.proquest.com

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